N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide
Description
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-20-21-19(23)15-8-4-5-9-17(15)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI Key |
PBDWLQDQDAEERL-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques suitable for industrial-scale production, such as continuous crystallization and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in MCF-7 Cells
- Objective : Evaluate the compound's effect on human breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations (10 µM to 50 µM) for 48 hours.
- Results :
- The IC50 value was approximately 25 µM, indicating potent cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This suggests that the compound may induce apoptosis through mechanisms such as mitochondrial dysfunction and activation of caspases.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Mechanism of Action :
The nitro group in the compound can undergo enzymatic reduction, leading to the formation of reactive intermediates that target bacterial cells more effectively.
Material Science Applications
This compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe due to its unique photophysical properties.
Case Study: Synthesis and Characterization
A study focused on synthesizing this compound using a straightforward condensation reaction between 2-nitrobenzohydrazide and 2-methoxynaphthalene under acidic conditions. The product was characterized using techniques such as NMR and X-ray crystallography, confirming its structure and purity.
In another study, the biological activities of this compound were assessed against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated that structural modifications could enhance its anticancer efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.5 |
| A549 | 18.3 |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is unique due to the presence of the methoxynaphthalene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. Hydrazones, characterized by the functional group -C=N-NH-, are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The chemical formula of this compound is . The structure features a naphthalene moiety linked to a nitrobenzohydrazide through a methylene bridge, which contributes to its biological activity.
Anticancer Activity
Research indicates that hydrazones can possess anticancer properties. Studies have shown that certain hydrazone derivatives inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Activity
Hydrazones have also been evaluated for their anti-inflammatory effects. A review indicated that several hydrazone compounds exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . While direct studies on this compound are not available, its structural characteristics may confer similar anti-inflammatory properties.
Case Studies
- Synthesis and Evaluation : In one study, a series of hydrazone derivatives were synthesized and evaluated for their biological activities. Among them, compounds with methoxy substitutions showed enhanced activity against Mycobacterium tuberculosis, suggesting that the presence of methoxy groups could be beneficial in increasing antimicrobial efficacy .
- Mechanistic Insights : Another investigation focused on the mechanism of action of hydrazones revealed that they might act by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism was observed in several derivatives tested against tumor cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
